2-Chloro-6-cyclopropylbenzaldehyde
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Overview
Description
2-Chloro-6-cyclopropylbenzaldehyde is an organic compound with the molecular formula C10H9ClO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 6-cyclopropylbenzaldehyde using chlorine gas in the presence of a catalyst such as phosphorus pentachloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 2-Chloro-6-cyclopropylbenzoic acid.
Reduction: 2-Chloro-6-cyclopropylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-cyclopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-6-cyclopropylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive towards certain chemical transformations .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a cyclopropyl group.
2-Chloro-6-methylbenzaldehyde: Similar structure but with a methyl group instead of a cyclopropyl group.
Uniqueness: 2-Chloro-6-cyclopropylbenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. The cyclopropyl group introduces ring strain, making the compound more reactive in certain chemical reactions compared to its analogs .
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
2-chloro-6-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-10-3-1-2-8(7-4-5-7)9(10)6-12/h1-3,6-7H,4-5H2 |
InChI Key |
CBFLDXRLOCGRDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
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